molecular formula C10H20N2O3 B1592099 Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 203503-03-1

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No. B1592099
M. Wt: 216.28 g/mol
InChI Key: KREUZCYJWPQPJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (3S,4S)-4-amino-3-hydroxy-1-piperidinecarboxylate . Its InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 .


Chemical Reactions Analysis

TBAHPC acts as an acid catalyst in a variety of reactions. It is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is 216.28 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Stereoselective Synthesis

    • Application : Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in the stereoselective synthesis of various substituted piperidines.
    • Method : This chemical serves as a building block for synthesizing cis and trans isomers of piperidine derivatives.
    • Results : This showcases their utility in creating stereochemically complex molecules.
  • Synthesis of β-Lactam-Derived α-Amino Acid Anhydrides

    • Application : The compound plays a crucial role in the synthesis of α-amino acid N-carboxy anhydrides derived from tert-leucine amino acids, which are essential for peptide synthesis and pharmaceutical applications.
    • Results : This method demonstrates the compound’s significance in the synthesis of biologically relevant molecules.
  • Intermediate in Jak3 Inhibitor Synthesis

    • Application : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to the subject compound, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors.
    • Results : This application underscores the critical role of tert-butyl piperidine derivatives in developing new therapeutic agents.
  • Scaffold for Substituted Piperidines

    • Application : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound’s utility as a new scaffold for preparing substituted piperidines.
    • Results : This highlights its versatility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
  • Dipeptide Synthesis

    • Application : The compound is used in the synthesis of dipeptides .
    • Method : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Drug Discovery and Synthesis

    • Application : Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a closely related compound, is used in drug discovery and synthesis.
    • Results : This compound offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
  • Pim-1 Inhibitors

    • Application : The compound is used in the synthesis of Pim-1 inhibitors .
    • Results : This application underscores the critical role of tert-butyl piperidine derivatives in developing new therapeutic agents .
  • Selective GPR119 Agonists for Type II Diabetes

    • Application : Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is used in the synthesis of selective GPR119 agonists for type II diabetes .
    • Results : This compound offers potential applications in drug discovery, synthesis, and medicinal chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619219
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

CAS RN

203503-03-1
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate (62 g) obtained in Step 3 was dissolved in 300 ml of methanol. The mixture was hydrogenated with 10%-palladuim at room temperature under 35 psi for about 48 hours and filtered. The resulting filtrate was concentrated to give the titled compound (55 g) as a colorless and oily form.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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